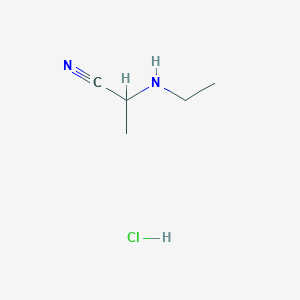

2-(Ethylamino)propanenitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cryopreservation of Human Embryos

Cryopreservation techniques, such as vitrification, employ various cryoprotectants to preserve the viability of cells, including human embryos. While "2-(Ethylamino)propanenitrile hydrochloride" is not mentioned, the study on embryo cryopreservation by Balaban et al. (2008) highlights the importance of selecting appropriate cryoprotectants to improve survival and developmental outcomes of cryopreserved embryos. Vitrification, a rapid freezing technique, showed higher embryo survival and blastocyst formation rates compared to slow freezing methods, underscoring the critical role of cryoprotectants in cryobiology research (Balaban et al., 2008).

Exposure to Environmental Contaminants

Research on exposure to various chemicals and their potential health effects is crucial in environmental health science. For instance, Bergmark's study on hemoglobin adducts of acrylamide and acrylonitrile in different populations emphasizes the importance of monitoring exposure to harmful substances. Although "this compound" is not directly related, understanding the mechanisms of exposure and health impacts of chemically related compounds can inform safety protocols and risk assessments in scientific and industrial settings (Bergmark, 1997).

Pharmacokinetics and Radiopharmacological Studies

The study of pharmacokinetics and radiopharmacological properties of compounds, such as the myocardial perfusion agent technetium (2-carbomethoxy-2-isocyano-propane)6+, provides insights into drug development and diagnostic applications. Although "this compound" is not mentioned, research in this area contributes to our understanding of how drugs and diagnostic agents are metabolized and distributed within the body, facilitating the development of new therapeutic and diagnostic tools (Kronauge et al., 1992).

Mécanisme D'action

Target of action

Without specific studies, it’s difficult to identify the exact targets of “2-(Ethylamino)propanenitrile hydrochloride”. Nitriles, a class of organic compounds which “this compound” belongs to, are known to interact with various enzymes and receptors in the body .

Mode of action

Nitriles in general can undergo various reactions, including nucleophilic addition and reduction .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Nitriles can be involved in a variety of chemical reactions, potentially leading to a wide range of biological effects .

Propriétés

IUPAC Name |

2-(ethylamino)propanenitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-3-7-5(2)4-6;/h5,7H,3H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTBDPJRVFGDSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2977288.png)

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2977299.png)

![2-{2-[4-(2-fluorophenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2977301.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide](/img/structure/B2977303.png)

![N-(4-butylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2977304.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2977308.png)